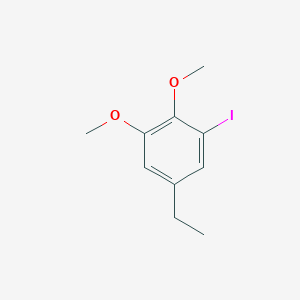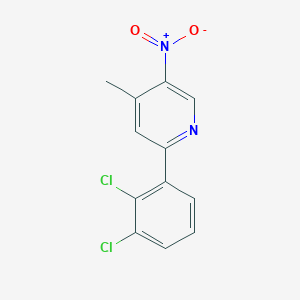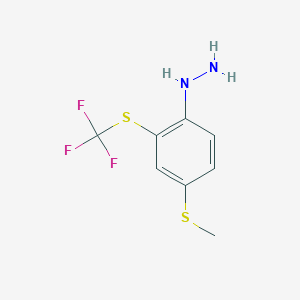
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Preparation Methods
This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl or methylthio groups attached to aromatic rings, such as trifluoromethylphenylhydrazine and methylthiophenylhydrazine. Compared to these compounds, 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both functional groups, which can provide a combination of properties such as increased reactivity and stability .
Properties
Molecular Formula |
C8H9F3N2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-2-3-6(13-12)7(4-5)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
RQIGHZUMORCPKL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


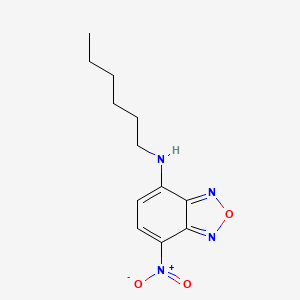
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
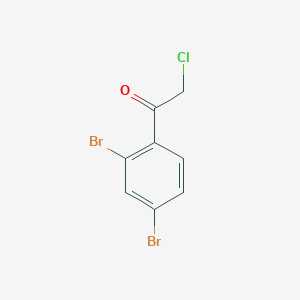


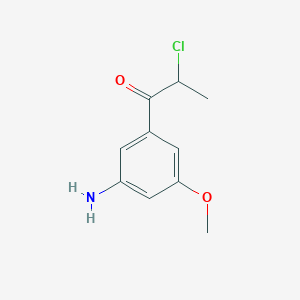
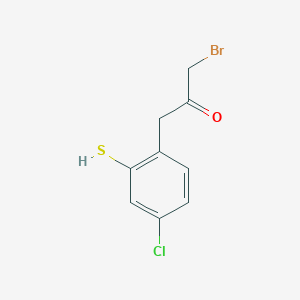

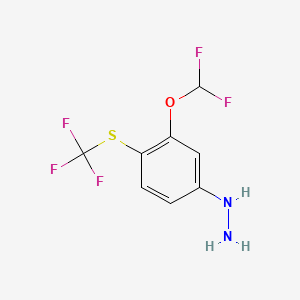
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


